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Compound of Interest

Compound Name:
3-Iodo-5-methoxy-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1325016 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in

medicinal chemistry for identifying lead compounds.[1] This approach begins by screening

libraries of low-molecular-weight compounds, or "fragments," to identify weak but efficient

binders to a biological target.[2] These initial hits are then optimized into more potent leads

through structure-guided design. The 7-azaindole scaffold is a privileged structure in drug

discovery, particularly for developing kinase inhibitors, due to its ability to form key hydrogen

bond interactions within the ATP binding site of kinases.[3][4] The 3-iodo-7-azaindole derivative

serves as a versatile starting point, where the iodine atom acts as a crucial synthetic handle for

fragment elaboration and optimization through various cross-coupling reactions.[5][6]

This document provides detailed protocols and applications for using 3-iodo-7-azaindole

scaffolds in a typical FBDD campaign targeting protein kinases.

Core Application: Kinase Inhibitor Discovery
The 7-azaindole framework is an excellent hinge-binding motif, capable of forming two

hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3] This makes it

an ideal starting fragment for kinase inhibitor design. The FBDD workflow leverages this

scaffold to discover and optimize potent and selective inhibitors.
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An FBDD campaign begins with screening a fragment library against the target protein to

identify initial hits. These hits are then validated and characterized using orthogonal biophysical

methods. X-ray crystallography is often employed to obtain structural information on how the

fragment binds to the target, which then guides the chemical elaboration of the fragment into a

more potent lead compound.[7] The 3-iodo group on the 7-azaindole scaffold is ideal for this

elaboration process, allowing for the systematic exploration of the surrounding chemical space

through reactions like Suzuki-Miyaura cross-coupling.[6]
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Phase 1: Hit Identification Phase 2: Hit Validation & Characterization Phase 3: Hit-to-Lead Optimization
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Fragment Library (~2000 compounds)

Stage 1: Primary Screen (DSF)
Identifies binders based on Tm shift

~50-100 Hits

Stage 2: Validation (NMR)
Confirms direct binding

~10-20 Validated Hits

Stage 3: Characterization (ITC & X-Ray)
Determines affinity (KD) and binding mode

~3-5 Characterized Hits for Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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